molecular formula C10H7FO2 B13453833 Methyl 2-ethynyl-4-fluorobenzoate CAS No. 1824566-33-7

Methyl 2-ethynyl-4-fluorobenzoate

Cat. No.: B13453833
CAS No.: 1824566-33-7
M. Wt: 178.16 g/mol
InChI Key: SQSNJEYLTXNCLM-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C10H7FO2. It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethynyl-4-fluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Esterification: The 4-fluorobenzoic acid is esterified to form Methyl 4-fluorobenzoate.

    Ethynylation: The Methyl 4-fluorobenzoate undergoes ethynylation at the second position using a suitable ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of 4-fluorobenzoic acid.

    Catalytic Ethynylation: Use of catalysts to facilitate the ethynylation process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4-fluorobenzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in various substituted products.

Scientific Research Applications

Methyl 2-ethynyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets. The benzene ring allows for electrophilic aromatic substitution, further diversifying its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

    Methyl 2-ethynylbenzoate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 2-ethynyl-4-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and properties

Properties

CAS No.

1824566-33-7

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

methyl 2-ethynyl-4-fluorobenzoate

InChI

InChI=1S/C10H7FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

SQSNJEYLTXNCLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#C

Origin of Product

United States

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